
2-Methyl-4-(3-pyridyl)thiazole
説明
2-Methyl-4-(3-pyridyl)thiazole is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as MPT and has a molecular formula of C10H9N2S. MPT is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone.
作用機序
The mechanism of action of MPT is not fully understood. However, it has been suggested that MPT exerts its biological effects by interacting with various cellular targets such as enzymes and receptors. For example, MPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MPT can induce apoptosis (programmed cell death) in cancer cells. MPT has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, MPT has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many diseases.
実験室実験の利点と制限
One advantage of using MPT in lab experiments is its relatively low cost and ease of synthesis. MPT is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of using MPT is its low solubility in water, which can make it difficult to use in aqueous-based experiments.
将来の方向性
There are several potential future directions for research on MPT. One area of interest is the development of MPT-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of MPT as a plant growth regulator and pesticide. In addition, the synthesis of MPT derivatives with improved solubility and biological activity is an area of ongoing research.
Conclusion:
In conclusion, 2-Methyl-4-(3-pyridyl)thiazole is a heterocyclic organic compound that has potential applications in various scientific fields. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied. MPT has advantages and limitations for use in lab experiments, and there are several potential future directions for research on this compound.
科学的研究の応用
MPT has been extensively studied for its potential applications in various scientific fields. In medicine, MPT has been shown to have antitumor and antioxidant properties. It has also been found to exhibit anti-inflammatory and analgesic effects. In agriculture, MPT has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, MPT has been used as a precursor for the synthesis of various metal complexes.
特性
IUPAC Name |
2-methyl-4-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-7-11-9(6-12-7)8-3-2-4-10-5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUGYBMZXNBOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

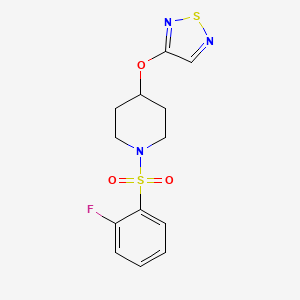
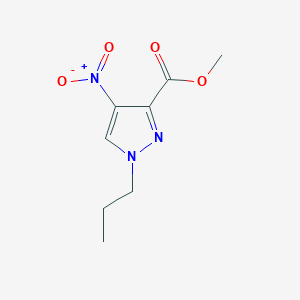
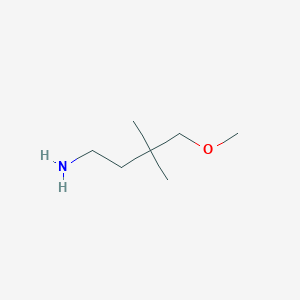
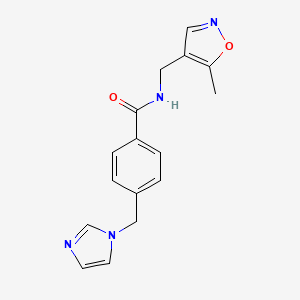
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579862.png)

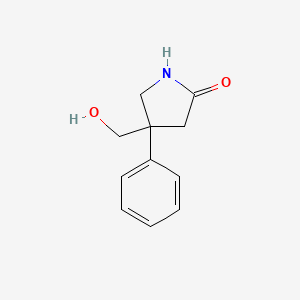
![3-((Benzyloxy)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine](/img/structure/B2579867.png)

![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2579869.png)
![N-(2-nitrophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2579870.png)


![5-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2579876.png)